N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine, commonly known as ACH-000029, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of adamantyl-based compounds and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of ACH-000029 is not fully understood, but it is believed to act on several targets in the brain, including dopamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors. It has been shown to increase the release of dopamine and to enhance the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
ACH-000029 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also modulates the levels of various neurotransmitters, including dopamine, acetylcholine, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ACH-000029 in lab experiments is its high potency and selectivity for its targets. It has also been shown to have good bioavailability and to cross the blood-brain barrier effectively. However, one of the limitations is its relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of ACH-000029. One area of interest is its potential use in the treatment of depression and anxiety disorders. It has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of neuroinflammatory disorders. Additionally, further studies are needed to understand its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of ACH-000029 involves several steps, including the preparation of 1-adamantylamine, which is then reacted with 4-chlorobenzaldehyde to form 1-(4-chlorophenyl)-3-(1-adamantyl)prop-2-en-1-one. This intermediate is then reacted with ethylamine and piperidine to obtain the final product, N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine.
Applications De Recherche Scientifique
ACH-000029 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to possess neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37ClN2/c1-3-28-10-8-23(9-11-28)27-18(2)24-13-19-12-20(14-24)16-25(15-19,17-24)21-4-6-22(26)7-5-21/h4-7,18-20,23,27H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCBQATWAYPVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-ethylpiperidin-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.